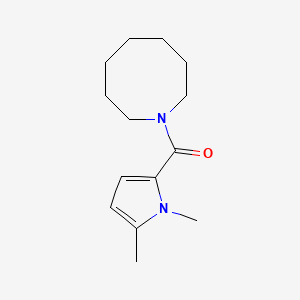![molecular formula C20H15F3N2O3S B7504193 2-[4-[[2-(Trifluoromethyl)phenyl]carbamoyl]quinolin-2-yl]sulfanylpropanoic acid](/img/structure/B7504193.png)
2-[4-[[2-(Trifluoromethyl)phenyl]carbamoyl]quinolin-2-yl]sulfanylpropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-[[2-(Trifluoromethyl)phenyl]carbamoyl]quinolin-2-yl]sulfanylpropanoic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as TQS, and it is a quinoline-based sulfhydryl-containing compound that has been shown to have various biological activities.
作用機序
The mechanism of action of TQS is not fully understood. However, it has been suggested that TQS may exert its biological activities through the inhibition of various enzymes, including histone deacetylases (HDACs), matrix metalloproteinases (MMPs), and cyclooxygenases (COXs).
Biochemical and Physiological Effects:
TQS has been shown to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the protection of neurons from oxidative stress-induced damage, and the inhibition of inflammation. TQS has also been shown to have antioxidant properties and to modulate the expression of various genes involved in cell cycle regulation and apoptosis.
実験室実験の利点と制限
One of the advantages of TQS is its potential applications in various fields, including cancer research, neuroprotection, and anti-inflammatory activities. Additionally, TQS is relatively easy to synthesize and has been shown to have low toxicity in animal models. However, one of the limitations of TQS is its limited solubility in water, which may make it difficult to use in certain experimental settings.
将来の方向性
There are several future directions for research on TQS. One potential direction is to investigate the potential applications of TQS in combination with other drugs for the treatment of cancer. Additionally, further studies are needed to elucidate the mechanism of action of TQS and to identify its molecular targets. Finally, more research is needed to investigate the potential applications of TQS in other fields, including neuroprotection and anti-inflammatory activities.
合成法
The synthesis of TQS involves the reaction of 2,4-difluoroaniline with 2-chloro-4-nitrobenzoic acid to form 2-[4-(2,4-difluorophenylcarbamoyl)phenyl]-4-nitrobenzoic acid. This compound is then reduced with zinc dust in the presence of ammonium chloride to yield 2-[4-(2,4-difluorophenylcarbamoyl)phenyl]benzoic acid. The final step involves the reaction of this compound with thioacetic acid to form TQS.
科学的研究の応用
TQS has been extensively studied for its potential applications in various fields, including cancer research, neuroprotection, and anti-inflammatory activities. TQS has been shown to induce apoptosis in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, TQS has been shown to protect neurons from oxidative stress-induced damage and to have anti-inflammatory effects in animal models of inflammation.
特性
IUPAC Name |
2-[4-[[2-(trifluoromethyl)phenyl]carbamoyl]quinolin-2-yl]sulfanylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3N2O3S/c1-11(19(27)28)29-17-10-13(12-6-2-4-8-15(12)24-17)18(26)25-16-9-5-3-7-14(16)20(21,22)23/h2-11H,1H3,(H,25,26)(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUCKIBQFKREIHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)SC1=NC2=CC=CC=C2C(=C1)C(=O)NC3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
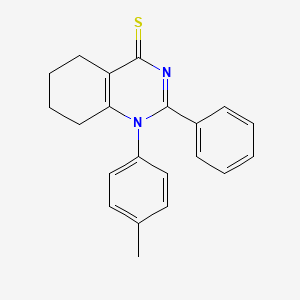
![1-[(4-Chlorophenyl)methyl]-3-cyclopropyl-1-methylurea](/img/structure/B7504113.png)
![[2-(1-Methoxypropan-2-ylamino)-2-oxoethyl] 3-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]benzoate](/img/structure/B7504120.png)

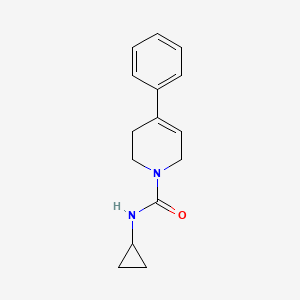
![ethyl 6-[(2,4-dimethylbenzoyl)oxymethyl]-4-(4-methoxyphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B7504129.png)
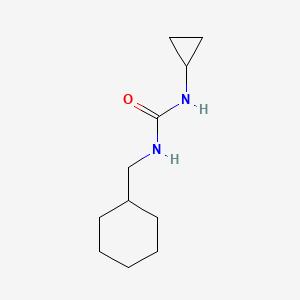
![1-Cyclopropyl-3-[(2,4-dichlorophenyl)methyl]urea](/img/structure/B7504136.png)
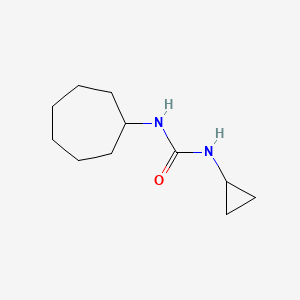
![N-[4-methoxy-3-(pyridin-4-ylmethoxy)phenyl]-3-phenylpropanamide](/img/structure/B7504157.png)
![2-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonylamino]-4,5-dimethoxybenzoic acid](/img/structure/B7504168.png)
![[2-[(3,5-dichloropyridin-2-yl)amino]-2-oxoethyl] 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate](/img/structure/B7504184.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[5-[3-(trifluoromethyl)phenyl]tetrazol-2-yl]propanamide](/img/structure/B7504190.png)
